molecular formula C13H19N B1209527 1-Phenethylpiperidine CAS No. 332-14-9

1-Phenethylpiperidine

Cat. No.: B1209527
CAS No.: 332-14-9
M. Wt: 189.3 g/mol
InChI Key: DBDVAKGHPZJLTH-UHFFFAOYSA-N
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Description

1-Phenethylpiperidine is an organic compound with the molecular formula C13H19N It is a derivative of piperidine, where a phenethyl group is attached to the nitrogen atom of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenethylpiperidine can be synthesized through several methods. One common approach involves the reductive amination of phenethylamine with piperidine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-Phenethylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenethyl group, where halogenated derivatives can be synthesized using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products:

    Oxidation: Phenylacetic acid derivatives.

    Reduction: Phenethylamine derivatives.

    Substitution: Halogenated phenethylpiperidine derivatives.

Scientific Research Applications

1-Phenethylpiperidine has been explored for various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in pain management and anesthesia.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of other pharmacologically active compounds.

Mechanism of Action

The mechanism of action of 1-Phenethylpiperidine involves its interaction with specific molecular targets, such as opioid receptors. The compound can bind to these receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular interactions depend on the specific structure and functional groups present in the compound.

Comparison with Similar Compounds

    4-Anilino-N-phenethylpiperidine (4-ANPP): A direct precursor to fentanyl and acetylfentanyl, known for its use in the synthesis of these potent opioids.

    N-Phenethyl-4-piperidinone (NPP): Another precursor used in the synthesis of fentanyl and related analogs.

Uniqueness: 1-Phenethylpiperidine is unique due to its structural simplicity and versatility in chemical reactions. Unlike its more complex analogs, it serves as a fundamental building block in organic synthesis, offering a wide range of functionalization possibilities.

Properties

IUPAC Name

1-(2-phenylethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14/h1,3-4,7-8H,2,5-6,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDVAKGHPZJLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059822
Record name Piperidine, 1-(2-phenylethyl)-
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Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332-14-9
Record name 1-(2-Phenylethyl)piperidine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Phenylethyl)piperidine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 1-(2-phenylethyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Piperidine, 1-(2-phenylethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenethylpiperidine
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Record name 1-(2-Phenylethyl)piperidine
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Synthesis routes and methods

Procedure details

An acetonitrile (5 ml) solution of the piperidine compound (23:R=2,2-dimethylcyclopropane) (50 mg, 0.25 mmol) obtained in the process 1 of example 15 was added with 2-(4-t-butoxycarbonylaminophenyl)ethanol paratoluensulfonate (57 mg, 0.31 mmol), sodium carbonate (32 mg, 0.31 mmol) and sodium iodide (2 mg), which was in turn heated and refluxed at 100° C. for 2 hours. The resultant was extracted with ethyl acetate, and further washed with water and saturated saline solution, dried and vacuum concentrated, and then separately purified with a silica gel TLC plate (chloroform, methanol), thus obtained a phenethylpiperidine compound (31 mg, 29%).
Name
2-(4-t-butoxycarbonylaminophenyl)ethanol paratoluensulfonate
Quantity
57 mg
Type
reactant
Reaction Step One
Quantity
32 mg
Type
reactant
Reaction Step One
Quantity
2 mg
Type
catalyst
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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